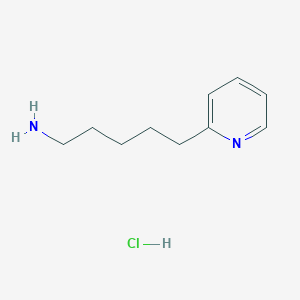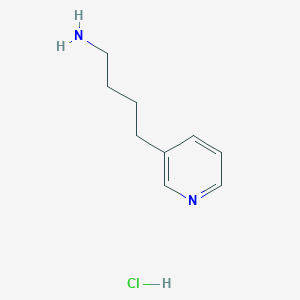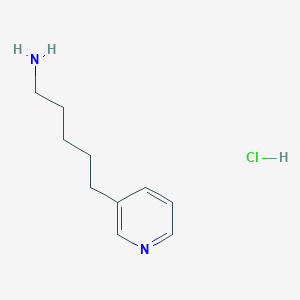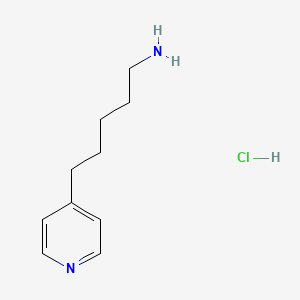
4-Pyridin-2-ylbutan-1-amine;hydrochloride
説明
4-Pyridin-2-ylbutan-1-amine;hydrochloride (4-PBAHCl) is a compound consisting of a pyridine ring and a butanamine group connected by a hydrochloride group. It is a colorless, crystalline solid that is soluble in water and has a melting point of approximately 150-155°C. 4-PBAHCl has a wide range of applications in scientific research, including biochemical and physiological effects, synthesis methods, and mechanisms of action.
作用機序
The mechanism of action of 4-Pyridin-2-ylbutan-1-amine;hydrochloride is not yet fully understood. However, it is believed that the compound binds to a specific receptor in the cell membrane, which then activates a signaling pathway that leads to a physiological response. This response can be used to study the effects of various compounds on biological systems.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the body, which can have a variety of effects on the nervous system. Additionally, this compound has been found to be a potent inhibitor of the enzyme phosphodiesterase, which is involved in the breakdown of nucleotides.
実験室実験の利点と制限
The advantages of using 4-Pyridin-2-ylbutan-1-amine;hydrochloride in laboratory experiments include its relatively low cost and availability, as well as its stability in aqueous solutions. Additionally, this compound is relatively easy to synthesize and can be used in a variety of experiments. However, there are some limitations to using this compound in laboratory experiments. For example, it is not as soluble in organic solvents as some other compounds, which can limit its use in certain experiments. Additionally, the compound is not very stable in acidic solutions, which can limit its use in certain biochemical and physiological experiments.
将来の方向性
The future directions for 4-Pyridin-2-ylbutan-1-amine;hydrochloride research include further investigation into its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be done to identify new synthesis methods for the compound, as well as new applications for it in laboratory experiments. Finally, further research could be done to explore the potential therapeutic applications of this compound, such as its use in the treatment of certain neurological disorders.
科学的研究の応用
4-Pyridin-2-ylbutan-1-amine;hydrochloride is used in a variety of scientific research applications. It is used in biochemical and physiological research to study the effects of various compounds on biological systems. It can also be used in synthesis methods to produce other compounds. Additionally, this compound is used in mechanism of action studies to investigate how certain compounds interact with biological systems.
特性
IUPAC Name |
4-pyridin-2-ylbutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.ClH/c10-7-3-1-5-9-6-2-4-8-11-9;/h2,4,6,8H,1,3,5,7,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMHRVGREMOIMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70704588 | |
| Record name | 4-(Pyridin-2-yl)butan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84359-13-7 | |
| Record name | 4-(Pyridin-2-yl)butan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



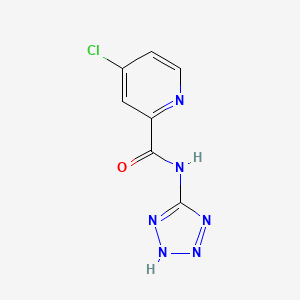



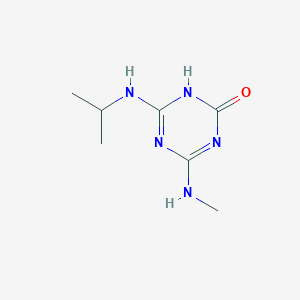

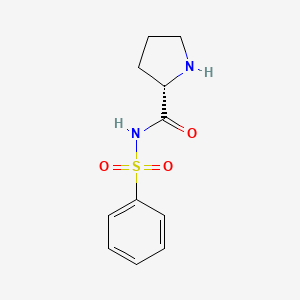
![2,9,9-Trimethyl-4-(3-methylbutyl)-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B3331504.png)
![(1S,5R)-2-Azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B3331508.png)
